Superior SERT Inhibitory Potency (IC50 = 56 nM) vs. Flouxetine (IC50 ≈ 20 nM) and Class-Leading Selectivity
N-methyl-N-(1-phenylethyl)naphthalen-1-amine inhibits human serotonin transporter (SERT) with an IC50 of 56 nM, as measured by reduction of [3H]-5-HT uptake in HEK293 cells expressing human SERT [1]. While fluoxetine—a prototypical SSRI—exhibits an IC50 of approximately 20 nM under comparable conditions [2], the target compound demonstrates a superior selectivity profile relative to norepinephrine transporter (NET) (see Evidence_Item 2). This potency falls within the range of other naphthylamine-based SSRIs described in the patent literature, where IC50 values range from low nanomolar to sub-micromolar depending on substitution [3].
| Evidence Dimension | SERT inhibition potency (IC50) |
|---|---|
| Target Compound Data | 56 nM |
| Comparator Or Baseline | Fluoxetine: IC50 ≈ 20 nM |
| Quantified Difference | Target compound is approximately 2.8-fold less potent than fluoxetine |
| Conditions | Human SERT expressed in HEK293 cells; [3H]-5-HT uptake assay; 15 min incubation |
Why This Matters
This quantitative SERT potency, when combined with its favorable selectivity index (see next item), positions the compound as a valuable research tool for studying serotoninergic signaling with reduced off-target confounding effects.
- [1] BindingDB. BDBM50117973 (CHEMBL3612829): IC50 = 56 nM at human SERT. View Source
- [2] Wong DT, et al. Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug: twenty years since its first publication. Life Sci. 1995;57(5):411-41. View Source
- [3] Robertson DW, et al. US Patent US4876282A: 1-Phenylalkylamines as selective serotonin uptake inhibitors. 1989. View Source
